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molecular formula C8H8ClNO2 B1357888 Methyl 4-chloro-6-methylnicotinate CAS No. 886372-05-0

Methyl 4-chloro-6-methylnicotinate

Cat. No. B1357888
M. Wt: 185.61 g/mol
InChI Key: VAKBQHRUUZLSLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969564B2

Procedure details

A solution of methyl 4,6-dichloronicotinate (2.0 g, 9.71 mmol) in 1,4-dioxane (30 mL) and water (1.5 mL), trimethylboroxine (0.731 g, 5.82 mmol), PdCl2(dppf)-CH2Cl2 (0.396 g, 0.485 mmol) and Cs2CO3 (9.49 g, 29.1 mmol) was degassed with argon for 15 min then heated to 110° C. for 16 h. After cooling, the solution was diluted with water (100 mL) and extracted with ethyl acetate (150 mL). The organic layer was dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by silica gel chromatography (20% EtOAc in pet. ether) to afford methyl 4-chloro-6-methylnicotinate (0.1 g, 0.539 mmol, 22% yield) as a yellow oil. LCMS (ESI) m/e 186.0 [(M+H)+, calcd for C8H9ClNO2 186.02]; LC/MS retention time (Method E): tR=1.75 min. 1H NMR (400 MHz, CDCl3) δ 8.94 (s, 1H), 7.27 (s, 1H), 3.95 (s, 3H), 2.58 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.731 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
9.49 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0.396 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][N:5]=[C:4](Cl)[CH:3]=1.[CH3:13]B1OB(C)OB(C)O1.C([O-])([O-])=O.[Cs+].[Cs+]>O1CCOCC1.O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl>[Cl:1][C:2]1[C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][N:5]=[C:4]([CH3:13])[CH:3]=1 |f:2.3.4,7.8.9.10.11|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=CC(=NC=C1C(=O)OC)Cl
Name
Quantity
0.731 g
Type
reactant
Smiles
CB1OB(OB(O1)C)C
Name
Cs2CO3
Quantity
9.49 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
1.5 mL
Type
solvent
Smiles
O
Name
Quantity
0.396 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (20% EtOAc in pet. ether)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC=C1C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.539 mmol
AMOUNT: MASS 0.1 g
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 9.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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